Pifithrin-alpha

Catalog No.
S539659
CAS No.
63208-82-2
M.F
C16H19BrN2OS
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pifithrin-alpha

CAS Number

63208-82-2

Product Name

Pifithrin-alpha

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide

Molecular Formula

C16H19BrN2OS

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H

InChI Key

HAGVCKULCLQGRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Solubility

Soluble in DMSO

Synonyms

1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)- benzothiazolyl)ethanone hydrobromide, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide (1:1), 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone, ethanone, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-, hydrobromide (1:1), PFT alpha, pifithrin, pifithrin-alpha

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Description

The exact mass of the compound Pifithrin-alpha is 366.0401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting p53 function

  • p53 and its role

    p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle progression and DNA repair. When DNA damage occurs, p53 can activate cell cycle arrest or apoptosis (programmed cell death) to prevent the proliferation of damaged cells [].

  • Pifithrin-alpha's mechanism

    Pifithrin-alpha acts by selectively inhibiting the activity of the p53 protein. It achieves this by blocking p53's binding to specific DNA sequences, thereby preventing it from activating its target genes involved in cell cycle arrest and apoptosis [, ].

  • Research applications

    By inhibiting p53, pifithrin-alpha allows researchers to study the specific functions of p53 in various cellular processes. This is particularly useful in understanding cancer development, as mutations in the p53 gene are frequently observed in cancer cells [].

Understanding cancer biology

  • p53 mutations and cancer

    Mutations in the p53 gene are a hallmark of many cancers. These mutations can render p53 dysfunctional, leading to uncontrolled cell proliferation and tumor formation [].

  • Pifithrin-alpha as a research tool

    Using pifithrin-alpha, researchers can investigate the consequences of p53 inactivation in cancer cells. This can provide insights into how p53 loss contributes to tumorigenesis and identify potential therapeutic targets for restoring p53 function in cancer treatment [].

  • Drug discovery

    By studying the effects of pifithrin-alpha on cancer cells, researchers can identify potential drug targets that work by reactivating or mimicking p53 function. This approach holds promise for developing novel cancer therapies [].

Pifithrin-alpha is a small molecule compound known primarily as an inhibitor of the tumor suppressor protein p53. It is chemically identified as 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-(4-methylphenyl)ethanone and is characterized by its ability to modulate p53-dependent processes in various cellular contexts. Pifithrin-alpha has been shown to protect cells from apoptosis induced by genotoxic stressors such as ultraviolet radiation and certain chemotherapeutic agents. Despite its role as a p53 inhibitor, recent studies indicate that it may exert significant effects through p53-independent pathways, particularly via activation of the aryl hydrocarbon receptor and the nuclear factor erythroid 2-related factor 2 signaling pathway .

  • Research suggests that Pifithrin-alpha may have various biological effects, including inhibiting firefly luciferase and potentially affecting cell cycle regulation [, ].
  • However, the exact mechanisms of action require further investigation.
  • Information on the safety and hazards associated with Pifithrin-alpha is limited in publicly available scientific resources.
  • As with any unknown compound, it's advisable to handle it with caution in a laboratory setting following appropriate safety protocols.

Pifithrin-alpha undergoes significant chemical transformations, particularly in biological environments. It is notably unstable in tissue culture media, where it rapidly converts to its condensation product, pifithrin-beta, through an intramolecular cyclization reaction involving imine and carbonyl groups. This conversion occurs within approximately 59 minutes at physiological temperatures, highlighting the importance of considering both compounds in experimental contexts . The stability of pifithrin-alpha in dimethyl sulfoxide is much higher, with a half-life of about 18.5 hours .

Pifithrin-alpha has been widely studied for its biological activities related to cell survival and apoptosis. It inhibits p53-dependent transcriptional activation, thereby reducing the expression of pro-apoptotic genes such as Bax and preventing mitochondrial translocation of p53 . In various experimental models, including mouse fibroblasts and human cancer cell lines, pifithrin-alpha has demonstrated protective effects against apoptosis induced by ionizing radiation and chemotherapeutic agents . Additionally, it has been shown to exert antioxidant effects through the activation of the aryl hydrocarbon receptor/nuclear factor erythroid 2-related factor 2 pathway, which operates independently of p53 .

The synthesis of pifithrin-alpha involves several steps that typically include the formation of the tetrahydrobenzothiazole moiety followed by functionalization to yield the final compound. Detailed synthetic routes often involve reactions such as condensation and cyclization under controlled conditions to ensure purity and yield. The instability of pifithrin-alpha in aqueous environments necessitates careful handling during synthesis and subsequent applications .

Pifithrin-alpha has potential therapeutic applications primarily in oncology due to its ability to inhibit p53-mediated apoptosis. This property is particularly valuable in enhancing the efficacy of certain anticancer therapies by protecting normal cells from genotoxic damage while allowing cancer cells to undergo apoptosis when treated with chemotherapeutic agents . Furthermore, its role as an aryl hydrocarbon receptor agonist opens avenues for research into its effects on cellular detoxification processes and inflammation .

Studies have indicated that pifithrin-alpha interacts with multiple cellular pathways beyond its role as a p53 inhibitor. Its modulation of the aryl hydrocarbon receptor suggests involvement in broader signaling networks that regulate cellular responses to environmental toxins and oxidative stress . Additionally, interaction studies have highlighted that pifithrin-alpha can alter post-translational modifications of proteins involved in cell cycle regulation and apoptosis, indicating a complex mechanism of action that warrants further investigation .

Pifithrin-alpha shares structural and functional similarities with several other compounds known for their effects on p53 or related pathways. Here is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Pifithrin-betaInhibits p53 functionRapidly formed from pifithrin-alpha; less studied
Nutlin-3Mdm2 antagonistStabilizes p53; promotes apoptosis in cancer cells
RITA (Reactivation of p53 and Induction of Tumor Apoptosis)Reactivates mutant p53Induces apoptosis specifically in cancer cells with mutant p53
PRIMA-1 (p53 reactivation and induction of massive apoptosis)Restores wild-type function to mutant p53Targets mutant forms specifically

Pifithrin-alpha's uniqueness lies in its dual activity as both a direct inhibitor of p53-mediated transcriptional activity and an activator of alternative signaling pathways like the aryl hydrocarbon receptor pathway.

Molecular Structure

Chemical Formula and International Union of Pure and Applied Chemistry Nomenclature

Pifithrin-alpha exists in two primary forms: the free base and the hydrobromide salt. The free base form has the molecular formula C₁₆H₁₈N₂OS with a molecular weight of 286.38 g/mol [1] [2]. The more commonly utilized hydrobromide salt form possesses the molecular formula C₁₆H₁₉BrN₂OS and a molecular weight of 367.30 g/mol [3] [4] [5] [6].

The International Union of Pure and Applied Chemistry systematic name for Pifithrin-alpha is 2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone [5] [7]. Alternative chemical nomenclature includes 1-(4-Methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide for the salt form [1] [6]. The compound is registered under Chemical Abstracts Service Registry Number 63208-82-2 [3] [5] [6].

The structural framework consists of a benzothiazole ring system fused with a saturated cyclohexene ring, connected via an ethanone linker to a para-methylphenyl substituent. The benzothiazole moiety contains an exocyclic imine functional group at the 2-position, which is critical for the compound's chemical reactivity and biological activity [1] [8].

Structural Conformation and Stereochemical Analysis

The molecular structure of Pifithrin-alpha features a non-planar conformation due to the presence of the saturated tetrahydrobenzo ring system. The tetrahydrobenzothiazole portion adopts a chair-like conformation typical of six-membered saturated rings [9]. Computational analysis using quantum chemical calculations has demonstrated that the Pifithrin-alpha molecule cannot adopt a planar conformation, which is significant for its biological activity and receptor binding properties [9].

The compound contains several key structural elements that influence its three-dimensional architecture. The ethanone linker provides conformational flexibility between the benzothiazole and para-tolyl moieties. The exocyclic imine group at the 2-position of the benzothiazole ring exists in the Z-configuration, with the nitrogen substituent positioned on the same side as the sulfur atom within the ring system [10].

Stereochemical analysis reveals that Pifithrin-alpha undergoes spontaneous cyclization under physiological conditions to form a planar tricyclic derivative known as Pifithrin-beta. This transformation involves an intramolecular cyclization reaction between the imine nitrogen and the carbonyl carbon of the ethanone group [8] [11]. The resulting cyclic product adopts a completely planar conformation similar to known aryl hydrocarbon receptor ligands such as beta-naphthoflavone [9].

Physicochemical Properties

Solubility Profiles in Organic and Aqueous Media

Pifithrin-alpha exhibits markedly different solubility characteristics depending on the solvent system. In dimethyl sulfoxide, the compound demonstrates excellent solubility with reported values ranging from 20 mg/mL to 73 mg/mL, corresponding to molar concentrations of 54.4 mM to 198.74 mM [6] [12] [2]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions in research applications [13] [14].

The compound displays poor solubility in aqueous media, being classified as insoluble to sparingly soluble in water [12] [14]. This hydrophobic character significantly impacts its pharmaceutical formulation and biological applications. Similarly, Pifithrin-alpha is insoluble in ethanol, further limiting the range of suitable organic solvents for dissolution [12].

The solubility limitations become more pronounced when considering the compound's conversion to its cyclic derivative Pifithrin-beta. While Pifithrin-alpha has limited but measurable aqueous solubility, the tricyclic product exhibits extremely poor water solubility of only 0.2 μM [8] [11]. This dramatic reduction in aqueous solubility can lead to precipitation under typical cell culture conditions when concentrations exceed this threshold [15] [8].

Thermal Stability and Degradation Pathways

Pifithrin-alpha demonstrates moderate thermal stability with a melting point reported between 182°C and 192.5°C across different literature sources [4] [1] [16]. The most frequently cited melting point range is 192.1-192.5°C based on literature values [6] [16]. The compound requires storage at -20°C with protection from light and moisture to maintain stability during long-term storage [6] [2] [16].

The primary degradation pathway involves spontaneous intramolecular cyclization under physiological conditions. In tissue culture medium at 37°C, Pifithrin-alpha undergoes conversion to its cyclic derivative Pifithrin-beta with a half-life of 59.0 minutes (confidence interval: 46.5-80.4 minutes) [15]. Alternative studies report a half-life of 4.2 hours under physiological conditions [8] [11]. This rapid conversion significantly alters the compound's physicochemical properties and biological activity.

In dimethyl sulfoxide at room temperature, Pifithrin-alpha exhibits greater stability with a half-life of 18.5 hours (confidence interval: 10.8-65.2 hours) [15]. The cyclization reaction proceeds via nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ethanone group, resulting in water elimination and formation of the tricyclic Pifithrin-beta structure [8] [11].

pKa and Partition Coefficient Values

Pifithrin-alpha possesses a pKa value of 9.11, indicating that it exists as an ionic species under physiological conditions [8] [11]. At physiological pH 7.4, the compound carries a positive charge due to protonation of the imine nitrogen, which contributes to its limited lipophilicity in the parent form [1] [8].

The partition coefficient (LogP) for the parent Pifithrin-alpha compound has not been extensively characterized in the literature, with many sources reporting it as undetermined [12] [17]. However, detailed physicochemical analysis of its cyclic degradation product Pifithrin-beta reveals a LogP value of 4.26, indicating high lipophilicity [8] [11]. The dramatic difference in partition coefficients between the parent compound and its cyclic derivative reflects the substantial change in molecular properties upon cyclization.

The cyclic derivative Pifithrin-beta exhibits a significantly lower pKa of 4.36, allowing it to exist as the neutral free base at physiological pH [8] [11]. This change from ionic to neutral species, combined with the increased lipophilicity, results in markedly different pharmacokinetic and cellular uptake properties compared to the parent compound.

Synthetic Pathways

Organic Synthesis Strategies

The original synthesis of Pifithrin-alpha was first reported by Singh and colleagues in 1976 in the Indian Journal of Chemistry [1]. The synthetic approach involves the construction of the tetrahydrobenzothiazole core structure followed by acylation with para-toluoyl derivatives. The preparation typically employs condensation reactions between appropriate thiourea derivatives and cyclohexanone intermediates to form the benzothiazole ring system [1].

Modern synthetic methodologies for Pifithrin-alpha and related derivatives utilize multi-component reactions for efficient construction of the complex heterocyclic framework. Recent reports describe catalyst-free one-pot three-component synthesis strategies involving isothiocyanates, amines, and nitroepoxides in tetrahydrofuran solvent [10]. These reactions proceed at controlled temperatures of 10-15°C for 6 hours, providing good yields of the target compounds.

The synthetic route involves initial reaction of isothiocyanates with primary aliphatic amines in tetrahydrofuran for 1 hour at room temperature, followed by addition of nitroepoxide components and further stirring at reduced temperature [10]. Diversities of primary aliphatic amines including ethylamine, propylamine, butylamine, isobutylamine, and benzylamine have been successfully employed in this protocol, yielding high to excellent synthetic efficiencies.

Purification and Characterization Techniques

Purification of Pifithrin-alpha typically involves recrystallization from methanol or column chromatography using silica gel [18] [10]. The compound can be obtained as white to off-white crystalline material with purity levels exceeding 95% as determined by high-performance liquid chromatography [6] [19] [2].

Analytical characterization employs multiple spectroscopic techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance spectra showing characteristic signals for the tetrahydrobenzo ring protons, the para-methyl substituent, and the ethanone linker [2] [16]. High-resolution mass spectrometry confirms molecular weight and elemental composition.

Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch of the ethanone group and the imine functionality of the benzothiazole ring [2]. Quality control analysis includes argentometric titration for purity determination of the hydrobromide salt form, with minimum acceptable purity levels of 98.0% [16]. High-performance liquid chromatography methods utilize reverse-phase columns with appropriate mobile phase systems to achieve baseline separation and quantitative analysis.

Derivatives and Structural Analog Development

Structural modification of Pifithrin-alpha has focused on improving stability, solubility, and selectivity profiles. The most significant derivative is cyclic Pifithrin-alpha (Pifithrin-beta), which forms spontaneously from the parent compound under physiological conditions [8] [20] [18]. This cyclic analog exhibits enhanced stability and reduced cytotoxicity compared to the parent compound while maintaining biological activity [20].

Development of stable analogs has involved modification of the carbonyl function to prevent intramolecular cyclization [8] [11]. These structural modifications create compounds that remain soluble indefinitely and exhibit predictable pharmacokinetic properties. The rational design approach focuses on maintaining the essential structural features required for biological activity while eliminating the problematic cyclization pathway.

p53-Dependent Pathways

Transcriptional Repression of Pro-Apoptotic Genes

Pifithrin-alpha exerts its primary mechanism through selective inhibition of p53 transcriptional activity, demonstrating a highly specific pattern of gene regulation rather than global p53 suppression [1] [2]. The compound exhibits differential effects on p53 target genes, with particularly pronounced inhibition of pro-apoptotic genes including PUMA (p53 Upregulated Modulator of Apoptosis), Bax, and p21 [1]. This selective transcriptional repression occurs through direct interference with p53 DNA binding activity, as demonstrated by studies showing complete blockade of p53 DNA binding levels at concentrations between 100-200 nanomolar [3].

The mechanism involves disruption of p53's ability to form stable transcriptional complexes with its target gene promoters. Research has revealed that pifithrin-alpha's inhibitory effect on transcription is highly dependent on the nature of the specific p53 target gene, suggesting that the compound may interfere with different cofactors or chromatin modifications required for individual gene activation [1]. This selective inhibition pattern explains why pifithrin-alpha can provide cytoprotective effects while maintaining certain p53 functions essential for cellular homeostasis.

Experimental data demonstrate that pifithrin-alpha treatment at 10 micromolar concentrations effectively blocks doxorubicin-induced, etoposide-induced, taxol-induced, and cytosine arabinoside-induced apoptosis in neuronal cell models [3]. The compound's ability to prevent p53-mediated apoptosis while preserving other cellular functions represents a sophisticated mechanism of therapeutic intervention that distinguishes it from global p53 knockout approaches.

Modulation of p53 Post-Translational Modifications

Pifithrin-alpha significantly alters the post-translational modification pattern of p53 protein without affecting total p53 protein levels, representing a novel mechanism of p53 regulation [1] [2]. The compound specifically attenuates key post-translational modifications including phosphorylation and acetylation events that are critical for p53 activation and stability. This modulation occurs independently of changes in overall p53 protein expression, indicating that pifithrin-alpha targets the regulatory machinery responsible for p53 modification rather than affecting p53 synthesis or degradation pathways.

The compound's effects on p53 post-translational modifications have profound implications for p53 cellular localization and transcriptional activity. Studies demonstrate that pifithrin-alpha treatment results in reduced nuclear accumulation of p53 and decreased formation of p53-DNA complexes [4]. This mechanism is particularly relevant in the context of DNA damage responses, where post-translational modifications typically serve as molecular switches to activate p53-mediated cell cycle arrest and apoptosis.

Research utilizing primary fibroblasts has shown that pifithrin-alpha can rescue normal cells from growth inhibition induced by Mdm2 inhibitor Nutlin-3, while failing to provide similar protection in cancer cell lines [1]. This differential effect suggests that the compound's modulation of p53 post-translational modifications may be particularly effective in preserving normal tissue function during therapeutic interventions that activate p53 pathways.

Mitochondrial Permeability Transition Pore Regulation

Pifithrin-alpha plays a crucial role in regulating mitochondrial permeability transition pore opening through modulation of p53-dependent mitochondrial translocation [5] [6]. The compound prevents the formation of p53-cyclophilin D complexes at the mitochondrial matrix, thereby inhibiting mitochondrial permeability transition pore opening and subsequent mitochondrial dysfunction [5]. This mechanism represents a critical intersection between p53 signaling and mitochondrial bioenergetics, with significant implications for cell survival under stress conditions.

The mitochondrial permeability transition pore is a multi-protein complex spanning the inner and outer mitochondrial membranes, traditionally composed of voltage-dependent anion channel, adenine nucleotide translocator, and cyclophilin D [7]. Under conditions of cellular stress, p53 translocates to mitochondria and interacts with cyclophilin D to promote pore opening, leading to mitochondrial membrane potential collapse, ATP depletion, and release of apoptogenic factors [7] [5].

Experimental evidence demonstrates that pifithrin-alpha treatment significantly reduces dexamethasone-induced mitochondrial permeability transition pore opening in osteoblastic cells [5]. The compound effectively inhibits the decrease in mitochondrial membrane potential, prevents cyclophilin D-adenine nucleotide translocator 1 complex formation, and blocks cytochrome c release from mitochondria [5]. This protective effect occurs through direct inhibition of p53-cyclophilin D interactions rather than through global effects on mitochondrial metabolism.

p53-Independent Pathways

Aryl Hydrocarbon Receptor (AHR) Agonism

Pifithrin-alpha functions as a potent agonist of the aryl hydrocarbon receptor, demonstrating significant activity independent of its p53 inhibitory effects [8] [9]. The compound exhibits high affinity for aryl hydrocarbon receptor binding, induces formation of aryl hydrocarbon receptor DNA binding complexes, activates reporter gene activity, and upregulates the classic aryl hydrocarbon receptor target gene CYP1A1 with an EC50 of 1.1 micromolar [10] [11]. This aryl hydrocarbon receptor agonism represents a distinct molecular mechanism that contributes to pifithrin-alpha's complex pharmacological profile.

Computational analysis using quantum chemical calculations has revealed important structural insights into pifithrin-alpha's aryl hydrocarbon receptor activity [9]. The pifithrin-alpha molecule cannot adopt the planar conformation typically required for aryl hydrocarbon receptor activation, suggesting that the compound may undergo rapid conversion to its condensation product pifithrin-beta, which demonstrates a conformation similar to the prototypical aryl hydrocarbon receptor ligand beta-naphthoflavone [9]. This structural transformation may explain the apparent aryl hydrocarbon receptor agonism observed with pifithrin-alpha preparations.

The aryl hydrocarbon receptor activation by pifithrin-alpha has significant implications for cellular metabolism and detoxification responses. The compound induces expression of phase I and phase II metabolizing enzymes, which may contribute to both protective and potentially adverse biological effects [8]. This aryl hydrocarbon receptor-mediated activity occurs completely independently of p53 inhibition, as demonstrated by studies showing maintained aryl hydrocarbon receptor activation even when p53 pathways are genetically disrupted [8].

Caspase Cascade Inhibition Downstream of Mitochondria

Pifithrin-alpha demonstrates remarkable ability to inhibit caspase cascade activation downstream of mitochondrial events, providing cytoprotection through p53-independent mechanisms [12] [13]. The compound specifically blocks apoptosome-mediated processing and activation of caspase-9 and caspase-3 without interfering with upstream mitochondrial activation events [12]. This selective inhibition occurs despite the presence of normal mitochondrial membrane potential loss and cytochrome c release, indicating that pifithrin-alpha targets the cytosolic components of the apoptotic machinery rather than mitochondrial permeabilization itself.

Detailed mechanistic studies have revealed that pifithrin-alpha's caspase inhibitory effects are independent of Bax and Bak activation, mitochondrial membrane potential dissipation, and cytochrome c release [12]. The compound's protective effects against DNA damage-induced apoptosis remain intact in p53-deficient cells, confirming the p53-independent nature of this mechanism [12] [13]. This finding has profound implications for understanding pifithrin-alpha's broad cytoprotective effects across different cell types and stress conditions.

The molecular basis for pifithrin-alpha's caspase inhibition involves interaction with cyclin D1-dependent pathways [12]. Knockdown of cyclin D1 expression through siRNA significantly diminishes pifithrin-alpha's ability to protect cells from DNA damage-induced caspase activation and apoptosis [12]. In contrast, downregulation of other cell cycle proteins including retinoblastoma protein, cyclin D3, and cyclin-dependent kinases 2, 4, and 6 does not abolish this protection, indicating specificity for cyclin D1-mediated mechanisms [12].

Cell Cycle Arrest via Cyclin-Dependent Kinase Modulation

Pifithrin-alpha exerts significant effects on cell cycle progression through modulation of cyclin-dependent kinase activity, particularly involving cyclin D1-dependent pathways [12] [14]. The compound's ability to influence cell cycle checkpoints occurs independently of p53 transcriptional activity, representing an important mechanism for cellular protection during stress conditions. This cell cycle modulation contributes to pifithrin-alpha's ability to promote cell survival by allowing cells to bypass potentially lethal cell cycle arrest points.

Experimental evidence demonstrates that pifithrin-alpha treatment can rescue cells from G2/M phase arrest induced by various stress stimuli [15]. The compound upregulates cyclin-dependent kinase 1 and cyclin B1 expression, thereby facilitating progression through cell cycle checkpoints that would otherwise result in prolonged arrest and eventual cell death [15]. This mechanism is particularly relevant in the context of tissue repair and regeneration, where appropriate cell cycle progression is essential for replacing damaged cells.

The cyclin D1 dependency of pifithrin-alpha's protective effects has been demonstrated through specific knockdown experiments [12]. Cells with reduced cyclin D1 expression show significantly diminished protection from pifithrin-alpha treatment, while manipulation of other cell cycle regulators does not affect the compound's cytoprotective activity [12]. This specificity suggests that pifithrin-alpha may directly or indirectly influence cyclin D1 expression or stability, providing a mechanism for coordinated regulation of both apoptosis and cell cycle progression.

Cross-Talk with Cellular Signaling Networks

Heat Shock Protein (HSP) Pathway Interactions

Pifithrin-alpha demonstrates significant interaction with heat shock protein pathways, exhibiting inhibitory effects on heat shock transcription factor 1 activation and consequently altering cellular stress responses [16] [17]. The compound reduces heat shock transcription factor 1 activation, leading to decreased expression of heat shock proteins and increased cellular sensitivity to thermal stress [16]. This interaction represents an important example of pifithrin-alpha's ability to modulate multiple signaling pathways beyond its primary p53 inhibitory effects.

The molecular mechanism underlying pifithrin-alpha's effects on heat shock protein pathways involves direct interference with heat shock transcription factor 1 activation rather than targeting downstream heat shock protein expression or function [16]. This inhibition occurs independently of p53 status, as demonstrated by studies showing maintained heat shock pathway suppression in p53-deficient cellular systems [16]. The compound's ability to increase cellular heat sensitivity has practical implications for combination therapies involving hyperthermia treatments.

Research has revealed complex interactions between pifithrin-alpha, heat shock proteins, and p53 signaling pathways [14]. Heat shock protein 27 has been shown to regulate p53 transcriptional activity through direct protein-protein interactions, with pifithrin-alpha providing differential levels of protection that correlate with cellular heat shock protein 27 levels [14]. This finding suggests that pifithrin-alpha's effects on heat shock protein pathways may indirectly influence p53 activity through disruption of heat shock protein-p53 regulatory complexes.

Glucocorticoid Receptor Signaling Modulation

Pifithrin-alpha exhibits significant modulatory effects on glucocorticoid receptor signaling pathways, demonstrating the compound's broad impact on cellular stress response systems [16] [17]. The compound reduces glucocorticoid receptor activation and provides protection against glucocorticoid-induced apoptosis, particularly in sensitive cell types such as thymocytes [16]. This protective effect occurs through p53-independent mechanisms, as evidenced by maintained glucocorticoid receptor modulation in p53-deficient experimental systems.

The molecular basis for pifithrin-alpha's effects on glucocorticoid receptor signaling involves interference with receptor activation rather than direct competition for ligand binding [18]. Studies have shown that pifithrin-alpha does not affect glucocorticoid receptor heterocomplex assembly with heat shock protein 90 and immunophilins, nor does it interfere with nuclear translocation of the glucocorticoid receptor [18]. Instead, the compound appears to target post-translational events required for glucocorticoid receptor transcriptional activity.

Experimental evidence demonstrates that pifithrin-alpha treatment can rescue mouse thymocytes from dexamethasone-induced apoptosis both in vitro and in vivo [16]. Intraperitoneal injection of pifithrin-alpha at 3.6 micrograms per kilogram significantly inhibited dexamethasone-induced thymic atrophy in mice [3]. This protective effect represents a clinically relevant mechanism for mitigating glucocorticoid-associated side effects during therapeutic interventions requiring high-dose corticosteroid administration.

Oxidative Stress Response via Nrf2 Activation

Pifithrin-alpha activates nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathways, providing cellular protection against oxidative stress through p53-independent mechanisms [1]. The compound decreases intracellular reactive oxygen species levels through activation of an aryl hydrocarbon receptor-Nrf2 axis, representing a novel mechanism for cytoprotection that complements its direct p53 inhibitory effects [1]. This Nrf2 activation contributes to pifithrin-alpha's broad therapeutic potential in conditions characterized by oxidative damage.

The molecular mechanism involves pifithrin-alpha-mediated activation of aryl hydrocarbon receptor, which subsequently triggers Nrf2 nuclear translocation and binding to antioxidant response elements in target gene promoters [1]. This activation leads to upregulation of key antioxidant enzymes including heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and glutathione S-transferases, which collectively enhance cellular antioxidant capacity [19]. The compound's ability to activate this pathway independently of p53 provides an additional layer of cellular protection during stress conditions.

Research has demonstrated that pifithrin-alpha's Nrf2 activation is particularly relevant in neurological contexts, where oxidative stress plays a central role in pathogenesis [20] [21]. The compound's ability to reduce reactive oxygen species production and enhance antioxidant responses contributes to its neuroprotective effects in models of traumatic brain injury, ischemia, and neurodegenerative diseases [20] [21]. This mechanism provides a molecular basis for pifithrin-alpha's therapeutic potential beyond simple p53 inhibition, supporting its development as a multi-target neuroprotective agent.

Molecular MechanismTargetConcentration RangeEffectClinical Relevance
p53 Transcriptional Repressionp53-DNA complexes100-200 nMSelective gene inhibitionRadioprotection
Post-translational Modificationp53 phosphorylation/acetylation10-30 μMAltered p53 stabilityNeurodegeneration
Mitochondrial Regulationp53-CyPD interaction10-30 μMmPTP inhibitionIschemia-reperfusion
AHR AgonismAryl hydrocarbon receptor1.1 μM (EC50)CYP1A1 upregulationDrug metabolism
Caspase InhibitionCaspase-9/-3 activation10-20 μMApoptosis resistanceChemotherapy protection
Cell Cycle ModulationCyclin D1 pathway10-20 μMCheckpoint bypassTissue regeneration
HSP Pathway InhibitionHeat shock transcription factor 120-30 μMThermal sensitivityHyperthermia therapy
Glucocorticoid ModulationGlucocorticoid receptor3.6 μg/kg (in vivo)Corticosteroid protectionAnti-inflammatory therapy
Nrf2 ActivationAntioxidant response elements10-30 μMROS reductionOxidative stress diseases

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.04015 g/mol

Monoisotopic Mass

366.04015 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D213B92S1Y

Other CAS

63208-82-2

Dates

Last modified: 08-15-2023
1: Higgins SP, Tang Y, Higgins CE, Mian B, Zhang W, Czekay RP, Samarakoon R, Conti DJ, Higgins PJ. TGF-β1/p53 signaling in renal fibrogenesis. Cell Signal. 2017 Nov 28;43:1-10. doi: 10.1016/j.cellsig.2017.11.005. [Epub ahead of print] Review. PubMed PMID: 29191563.
2: Asjad HMM, Nasrollahi-Shirazi S, Sucic S, Freissmuth M, Nanoff C. Relax, Cool Down and Scaffold: How to Restore Surface Expression of Folding-Deficient Mutant GPCRs and SLC6 Transporters. Int J Mol Sci. 2017 Nov 14;18(11). pii: E2416. doi: 10.3390/ijms18112416. Review. PubMed PMID: 29135937; PubMed Central PMCID: PMC5713384.
3: Vávrová J, Rezáčová M. Importance of proapoptotic protein PUMA in cell radioresistance. Folia Biol (Praha). 2014;60(2):53-6. Review. PubMed PMID: 24785107.
4: Ding D, Allman BL, Salvi R. Review: ototoxic characteristics of platinum antitumor drugs. Anat Rec (Hoboken). 2012 Nov;295(11):1851-67. doi: 10.1002/ar.22577. Epub 2012 Oct 8. Review. PubMed PMID: 23044998.
5: Esposito E, Cuzzocrea S. New therapeutic strategy for Parkinson's and Alzheimer's disease. Curr Med Chem. 2010;17(25):2764-74. Review. PubMed PMID: 20586718.
6: Gudkov AV, Komarova EA. Dangerous habits of a security guard: the two faces of p53 as a drug target. Hum Mol Genet. 2007 Apr 15;16 Spec No 1:R67-72. Review. PubMed PMID: 17613549.
7: Bowen JM, Gibson RJ, Cummins AG, Keefe DM. Intestinal mucositis: the role of the Bcl-2 family, p53 and caspases in chemotherapy-induced damage. Support Care Cancer. 2006 Jul;14(7):713-31. Epub 2006 Feb 2. Review. PubMed PMID: 16453135.
8: Gudkov AV, Komarova EA. Prospective therapeutic applications of p53 inhibitors. Biochem Biophys Res Commun. 2005 Jun 10;331(3):726-36. Review. PubMed PMID: 15865929.
9: Dagher PC. Apoptosis in ischemic renal injury: roles of GTP depletion and p53. Kidney Int. 2004 Aug;66(2):506-9. Review. PubMed PMID: 15253698.
10: Howell SB. Resistance to apoptosis in prostate cancer cells. Mol Urol. 2000 Fall;4(3):225-9;discussion 231. Review. PubMed PMID: 11062378.
11: Komarova EA, Gudkov AV. Suppression of p53: a new approach to overcome side effects of antitumor therapy. Biochemistry (Mosc). 2000 Jan;65(1):41-8. Review. PubMed PMID: 10702639.

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